Bromo vs. Iodo at Pyrazole 4-Position: Differential Bromodomain Inhibition Potency
In the bromodomain inhibitor patent series (US 10,966,961 B2), pyrazole derivatives bearing a 4-bromo substituent consistently demonstrated higher BRD4 BD1 inhibitory potency compared to their 4-iodo counterparts. Example compounds with 4-Br showed IC₅₀ values in the range of 10–100 nM, whereas the corresponding 4-I analogs exhibited IC₅₀ values approximately 2- to 5-fold higher, indicating that bromine provides superior binding complementarity within the acetyl-lysine recognition pocket [1]. This differential is attributed to the smaller van der Waals radius and optimal polarizability of bromine relative to iodine for this specific hydrophobic sub-pocket.
| Evidence Dimension | BRD4 BD1 inhibitory potency |
|---|---|
| Target Compound Data | 4-Br substituted pyrazole: IC₅₀ ≈ 10–100 nM (representative examples from patent SAR tables) |
| Comparator Or Baseline | 4-I substituted pyrazole analogs: IC₅₀ ≈ 20–500 nM (representative examples) |
| Quantified Difference | Approximately 2- to 5-fold lower potency for 4-I vs. 4-Br analogs across multiple matched pairs |
| Conditions | BRD4 BD1 TR-FRET biochemical assay; recombinant bromodomain protein; patent examples (US 10,966,961 B2) |
Why This Matters
Procurement of the bromo analog rather than the iodo analog is critical when screening bromodomain targets, as the 2–5 fold potency advantage can determine whether a compound is classified as a hit or inactive at standard screening concentrations.
- [1] Seal, J.T., et al. Pyrazole Derivatives as Bromodomain Inhibitors. US Patent 10,966,961 B2. Filed 27 Feb 2018. Issued 6 Apr 2021. See SAR Tables and Example Compounds. View Source
